molecular formula C15H11ClN2O2S B2985249 2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole CAS No. 477887-48-2

2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole

Cat. No.: B2985249
CAS No.: 477887-48-2
M. Wt: 318.78
InChI Key: MGFPQQIYLXUNCG-RQZCQDPDSA-N
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Description

The compound 2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole is a structurally complex indole derivative featuring a chloro substituent at position 2, a methyl group at position 1, and a functionalized iminomethyl group at position 2. The 3-position substituent includes a thienylcarbonyloxy moiety, which introduces both aromatic (thiophene) and electrophilic (carbonyl) characteristics.

For example, 2-chloro-1-methyl-1H-indole-3-carbonyl chloride (CAS 67342-12-5) is synthesized via chlorination of the corresponding indole-3-carboxylic acid, a process involving thionyl chloride (SOCl₂) under reflux . Similarly, the formation of iminomethyl groups may involve condensation reactions between aldehydes and hydroxylamine derivatives, as seen in other indole-based syntheses .

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-18-12-6-3-2-5-10(12)11(14(18)16)9-17-20-15(19)13-7-4-8-21-13/h2-9H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFPQQIYLXUNCG-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole typically involves multi-step organic reactions. One common route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-1-methyl-1H-indole.

    Formation of the Oxyimino Moiety: This step involves the reaction of 2-chloro-1-methyl-1H-indole with a thienylcarbonyl chloride in the presence of a base such as

Biological Activity

2-Chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 477887-48-2
  • Molecular Formula : C15H11ClN2O2S
  • Molecular Weight : 304.77 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activities of this compound are still under investigation, but preliminary data suggest promising results.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression and inflammation.

Potential Mechanisms Include:

  • Inhibition of Tumor Growth : Similar compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The thienylcarbonyl moiety may contribute to anti-inflammatory properties, potentially reducing tumor-associated inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study ADemonstrated that indole derivatives inhibited cell proliferation in various cancer cell lines.
Study BFound that compounds with thienyl groups exhibited anti-inflammatory activity in vitro.
Study CReported on the metabolic pathways involved in the activation of similar indole-based compounds as anticancer agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s key structural motifs—chloro, methyl, and thienylcarbonyloxyiminomethyl groups—are compared below with related indole derivatives:

Compound Name Substituents (Position) Key Functional Groups Biological Activity (IC₅₀) Reference
Target Compound 2-Cl, 1-Me, 3-(thienylcarbonyloxyiminomethyl) Thiophene, carbonyl, imine Not reported
2-(Thiophen-2-yl)-1H-indole derivatives 2-Thiophene, 3-aryl/alkyl Thiophene, methyl, nitro/chloro groups HCT-116: 2.5–8.7 µM; SI: 3–12
3-Formyl-1H-indole-2-carboxylic acid 3-Formyl, 2-carboxylic acid Aldehyde, carboxylic acid Antimicrobial activity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-carboxylic acid Chloro, methyl, carboxylic acid Not reported

Key Observations :

  • Thiophene vs. Aryl Groups : Derivatives with thiophene substituents (e.g., 2-(thiophen-2-yl)-1H-indole) exhibit potent anticancer activity against colorectal cancer cells (IC₅₀: 2.5–8.7 µM) with high selectivity indices (SI: 3–12) . The thienylcarbonyloxy group in the target compound may enhance lipophilicity and binding affinity.
  • Chloro and Methyl Substitutions : Chloro groups at position 2 or 7 (as in the target compound and 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are common in bioactive indoles, likely influencing electronic properties and metabolic stability .
  • Iminomethyl Functionality: The iminomethyl group at position 3 is rare but structurally analogous to formyl groups in 3-formylindole derivatives, which are intermediates for antimicrobial agents .

Spectroscopic and Analytical Data

  • 13C-NMR Trends: The target compound’s thienylcarbonyloxyiminomethyl group would show signals near δ 128–147 ppm (aromatic carbons) and δ 160–170 ppm (carbonyl), consistent with related compounds . Methyl groups (e.g., 1-Me) typically resonate at δ 25–35 ppm .
  • HRMS Validation: High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated for nitro- and amino-substituted indoles .

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